molecular formula C22H30N6O13P2 B011527 3,4-Dimethylpyridine adenine dinucleotide CAS No. 102686-21-5

3,4-Dimethylpyridine adenine dinucleotide

Cat. No. B011527
M. Wt: 648.5 g/mol
InChI Key: NDJMRNDYWSNOQN-RBEMOOQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethylpyridine adenine dinucleotide (DMpAD) is a coenzyme that plays a vital role in various biological processes. It is a derivative of nicotinamide adenine dinucleotide (NAD), a coenzyme that is involved in energy metabolism. DMpAD is synthesized by the reaction between 3,4-dimethylpyridine (DMp) and adenosine monophosphate (AMP) in the presence of ATP and nicotinamide adenine dinucleotide phosphate (NADP). The resulting DMpAD is a redox-active molecule that can accept and donate electrons, making it an essential cofactor in many enzymatic reactions.

Mechanism Of Action

3,4-Dimethylpyridine adenine dinucleotide acts as a redox-active molecule by accepting and donating electrons. It can be reduced to 3,4-Dimethylpyridine adenine dinucleotideH, which can then be oxidized back to 3,4-Dimethylpyridine adenine dinucleotide. This redox cycle is essential for many enzymatic reactions, including those involved in energy metabolism, DNA repair, and gene expression.

Biochemical And Physiological Effects

3,4-Dimethylpyridine adenine dinucleotide has been shown to have various biochemical and physiological effects. It is involved in the regulation of gene expression and DNA repair. 3,4-Dimethylpyridine adenine dinucleotide has also been shown to play a role in the regulation of apoptosis, a process by which cells undergo programmed cell death.

Advantages And Limitations For Lab Experiments

3,4-Dimethylpyridine adenine dinucleotide is an essential cofactor in many enzymatic reactions. Its redox activity makes it a valuable tool in electrochemical biosensors for the detection of biomolecules. However, 3,4-Dimethylpyridine adenine dinucleotide is relatively unstable and can be easily oxidized or reduced, limiting its use in some experiments.

Future Directions

Further research is needed to fully understand the role of 3,4-Dimethylpyridine adenine dinucleotide in biological processes. Future studies could focus on the development of new methods for the synthesis and purification of 3,4-Dimethylpyridine adenine dinucleotide. The use of 3,4-Dimethylpyridine adenine dinucleotide as a redox mediator in electrochemical biosensors could also be further explored. Additionally, the potential therapeutic applications of 3,4-Dimethylpyridine adenine dinucleotide in the treatment of various diseases could be investigated.

Synthesis Methods

The synthesis of 3,4-Dimethylpyridine adenine dinucleotide involves the reaction between DMp and AMP in the presence of ATP and NADP. The reaction is catalyzed by the enzyme nicotinamide adenine dinucleotide (NAD) synthetase. The resulting 3,4-Dimethylpyridine adenine dinucleotide is purified by chromatography and characterized by its spectral properties.

Scientific Research Applications

3,4-Dimethylpyridine adenine dinucleotide has been widely used in scientific research as a coenzyme for various enzymatic reactions. It has been shown to be involved in the regulation of gene expression, DNA repair, and apoptosis. 3,4-Dimethylpyridine adenine dinucleotide has also been used as a redox mediator in electrochemical biosensors for the detection of glucose, lactate, and other biomolecules.

properties

CAS RN

102686-21-5

Product Name

3,4-Dimethylpyridine adenine dinucleotide

Molecular Formula

C22H30N6O13P2

Molecular Weight

648.5 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3,4-dimethylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C22H30N6O13P2/c1-10-3-4-27(5-11(10)2)21-17(31)15(29)12(39-21)6-37-42(33,34)41-43(35,36)38-7-13-16(30)18(32)22(40-13)28-9-26-14-19(23)24-8-25-20(14)28/h3-5,8-9,12-13,15-18,21-22,29-32H,6-7H2,1-2H3,(H3-,23,24,25,33,34,35,36)/t12-,13-,15-,16-,17-,18-,21-,22-/m1/s1

InChI Key

NDJMRNDYWSNOQN-RBEMOOQDSA-N

Isomeric SMILES

CC1=C(C=[N+](C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C

SMILES

CC1=C(C=[N+](C=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C

Canonical SMILES

CC1=C(C=[N+](C=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C

Other CAS RN

102686-21-5

synonyms

3,4-dimethylpyridine adenine dinucleotide
3,4-DMPAD

Origin of Product

United States

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